2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride
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Overview
Description
2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride is an organic compound with a molecular formula of C10H16ClNO. This compound is characterized by the presence of an aminophenyl group attached to a methylpropanol backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 4-nitroacetophenone with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, followed by acidification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs and is investigated for its potential therapeutic properties.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminophenyl)ethanol
- 2-(4-aminophenyl)propan-1-ol
- 2-(4-aminophenyl)-2-methylbutan-1-ol
Uniqueness
2-(4-aminophenyl)-2-methylpropan-1-ol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of an aminophenyl group with a methylpropanol backbone makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
2648965-89-1 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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